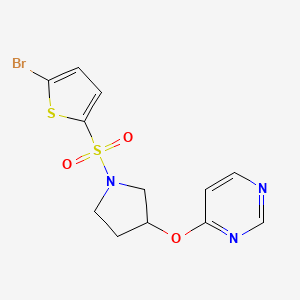

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRXWCAZIQOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as organoboranes .

Chemical Reactions Analysis

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit antibacterial activity against a range of bacterial strains, including those resistant to standard antibiotics. This positions the compound as a potential candidate for developing new antibiotics to combat antibiotic resistance, a critical global health challenge.

Antifungal Activity

Emerging studies suggest that this compound may also possess antifungal properties. Initial investigations have shown effectiveness against certain fungal pathogens, although further research is needed to elucidate its mechanisms of action and efficacy in clinical settings.

Antiviral Potential

There is preliminary evidence suggesting potential antiviral activity. However, comprehensive studies are required to assess its effectiveness against specific viral infections and explore its therapeutic applications in virology.

Drug Discovery

The compound's unique structure makes it a valuable target in drug discovery efforts. Its diverse biological activities suggest potential applications in developing new therapeutic agents for various diseases, particularly those involving bacterial and fungal infections.

Pharmacological Studies

Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety profile and efficacy as a drug candidate. Such studies are crucial for understanding dosage, administration routes, and potential side effects.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related compounds have been documented in various research contexts:

- Antibiotic Development : A study on structurally similar compounds revealed significant antibacterial activity against multi-drug-resistant strains, highlighting the importance of continued research in this area.

- Fungal Infections : Research into related thiazole-containing compounds demonstrated antifungal properties that could be extrapolated to predict similar effects for this compound.

Biological Activity

The compound 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrimidine ring linked to a sulfonyl-pyrrolidine moiety with a bromothiophene substituent. The unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antimicrobial | |

| Klebsiella pneumoniae | Antimicrobial | |

| Pseudomonas aeruginosa | Potential activity |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of related compounds against various cancer cell lines, including A549 lung adenocarcinoma cells. The cytotoxic effects were evaluated using MTT assays, revealing that certain derivatives significantly reduced cell viability compared to standard treatments like cisplatin . The structure-dependence of activity suggests that modifications to the pyrrolidine or pyrimidine components could enhance efficacy.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as GARFTase and AICARFTase, leading to reduced proliferation in cancer cells .

- Interference with Bacterial Metabolism : The sulfonyl group may enhance binding to bacterial targets, disrupting essential functions within microbial cells .

Case Studies

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in treating infections caused by resistant pathogens. One study focused on a series of 5-oxopyrrolidine derivatives, which demonstrated selective antimicrobial activity against resistant strains while showing low cytotoxicity towards human cells . This highlights the potential for developing new antibiotics based on the structural framework of This compound .

Comparison with Similar Compounds

Key Observations :

- Electrophilic vs. Hydrogen-Bonding Groups: The 5-bromothiophene-sulfonyl group distinguishes the target from analogues with hydroxyl or methyl substituents.

- Steric Effects : BI81524’s tetrahydronaphthalene-sulfonyl group introduces bulkier aromaticity, likely reducing membrane permeability compared to the target compound’s smaller thiophene substituent .

Pharmacological and Material Relevance

- Target Compound : The bromothiophene-sulfonyl group may enhance kinase inhibition (common in anticancer agents) due to halogen-bond interactions with ATP-binding pockets.

- Analogues: Hydroxyl-containing derivatives (e.g., 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol) are more polar, favoring solubility but reducing blood-brain barrier penetration . BI81524’s dimethylpyrimidine and naphthalene-sulfonyl groups suggest utility in photoactive materials or as a fluorescence quencher .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.